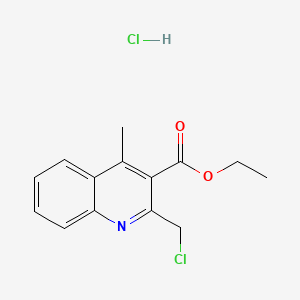

Ethyl 2-(chloromethyl)-4-methylquinoline-3-carboxylate hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 2-(chloromethyl)-4-methylquinoline-3-carboxylate hydrochloride is likely a derivative of quinoline, a class of compounds that has a wide range of biological properties . Quinoline derivatives are often used in medicinal chemistry due to their antibacterial, antifungal, anti-inflammatory, anti-HIV, anticancer, and analgesic activities .

Synthesis Analysis

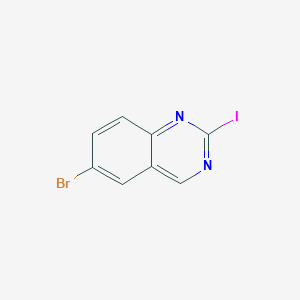

While the specific synthesis process for this compound is not available, quinazolinone and quinazoline derivatives, which are structurally similar to quinolines, can be synthesized using various aldehydes and ammonium acetate .

Wissenschaftliche Forschungsanwendungen

Synthesis and Derivative Development

A pivotal area of research involves the development of synthesis methodologies for quinoline derivatives starting from basic compounds. For instance, a study outlines a two-step synthesis process for ethyl 4-hydroxy-2-methylquinoline-3-carboxylate derivatives, highlighting a strategy for constructing key arylquinolines for an HIV integrase project (Jentsch et al., 2018). Another research presents the first synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives, demonstrating the versatility of ethyl 2-chloromethyl-6,7-methylenedioxyquinoline-3-carboxylate in generating novel compounds through Friedländer condensation reaction (Gao et al., 2011).

Chemical Transformations and Biological Activities

Research has also delved into the synthesis of new quinoline derivatives through chemical transformations, investigating their potential biological activities. A study describes the synthesis of ethyl 4-(bromomethyl)-2-(chloromethyl)quinoline-3-carboxylate and its reaction with salicylaldehydes or phenols, leading to compounds with significant anti-tubercular activity (Li et al., 2019). Another unexpected synthesis of ethyl 2,4-bis(chloromethyl)-6-iodoquinoline-3-carboxylate was disclosed, showcasing its application in Williamson ether synthesis (Li et al., 2020).

Application in Antibacterial Agents

The research into the antibacterial properties of quinoline derivatives is also notable. Ultrasound-promoted synthesis of novel 2-chloroquinolin-4-pyrimidine carboxylate derivatives has been explored, with moderate antibacterial activity identified against both Gram-positive and Gram-negative bacteria (Balaji et al., 2013).

Wirkmechanismus

Zukünftige Richtungen

Future research could explore the potential uses of this compound in medicinal chemistry, given the wide range of biological activities exhibited by quinoline derivatives . Additionally, new synthetic methods could be developed to improve the efficiency and selectivity of the synthesis of this and related compounds .

Eigenschaften

IUPAC Name |

ethyl 2-(chloromethyl)-4-methylquinoline-3-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO2.ClH/c1-3-18-14(17)13-9(2)10-6-4-5-7-11(10)16-12(13)8-15;/h4-7H,3,8H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUKUZNRWSWRIKY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2N=C1CCl)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15Cl2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50583277 |

Source

|

| Record name | Ethyl 2-(chloromethyl)-4-methylquinoline-3-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50583277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

30.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24832442 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

1009306-52-8 |

Source

|

| Record name | Ethyl 2-(chloromethyl)-4-methylquinoline-3-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50583277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.